molecular formula C11H23ClO3S B13477256 2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

Cat. No.: B13477256
M. Wt: 270.82 g/mol
InChI Key: ZFZLHUAPDOENJZ-UHFFFAOYSA-N
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Description

2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is a specialized organosulfur compound characterized by a branched alkyl chain (3,3-dimethylbutane) substituted with an isobutoxymethyl group at position 2 and a sulfonyl chloride (-SO₂Cl) moiety at position 1. The sulfonyl chloride group confers high reactivity, making this compound a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical or agrochemical applications. Its branched structure may enhance steric effects, influencing solubility, stability, and reactivity compared to linear analogs .

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

3,3-dimethyl-2-(2-methylpropoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-9(2)6-15-7-10(11(3,4)5)8-16(12,13)14/h9-10H,6-8H2,1-5H3

InChI Key

ZFZLHUAPDOENJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(CS(=O)(=O)Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Sulfonyl Precursor

  • Starting Material: 3,3-dimethylbutane-1-sulfonic acid or its salt.
  • Sulfonation: Introduction of the sulfonic acid group onto the 3,3-dimethylbutane scaffold can be achieved by sulfonation of the corresponding alkyl compound using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) under controlled temperature to avoid overreaction.

Introduction of the Isobutoxymethyl Group

  • Alkylation Step: The 2-position hydroxymethyl intermediate can be alkylated using isobutyl alcohol derivatives under Williamson ether synthesis conditions.
  • Typical Conditions: Use of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) to deprotonate the hydroxyl group, followed by reaction with isobutyl halide (e.g., isobutyl bromide).

Conversion to Sulfonyl Chloride

  • Chlorination: The sulfonic acid or sulfonate intermediate is converted to the sulfonyl chloride using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride (COCl)2.
  • Reaction Conditions: Typically carried out under reflux in an inert solvent like dichloromethane (DCM) or chloroform, with careful temperature control to prevent decomposition.
  • Isolation: The sulfonyl chloride is isolated by distillation or recrystallization under anhydrous conditions.

Detailed Synthetic Route Example

Step Reagents & Conditions Product/Intermediate Notes
1 3,3-Dimethylbutane + Chlorosulfonic acid (ClSO3H) 3,3-Dimethylbutane-1-sulfonic acid Controlled temperature (0-5°C) to avoid side reactions
2 Hydroxymethylation at 2-position (formaldehyde, base) 2-(Hydroxymethyl)-3,3-dimethylbutane-1-sulfonic acid Base-catalyzed hydroxymethylation
3 NaH, isobutyl bromide, THF 2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonic acid Williamson ether synthesis
4 Thionyl chloride (SOCl2), reflux, inert solvent This compound Sulfonic acid to sulfonyl chloride conversion

Analytical and Purification Techniques

  • NMR Spectroscopy: Used to confirm the introduction of the isobutoxymethyl group and the sulfonyl chloride functionality by characteristic chemical shifts.
  • Infrared Spectroscopy (IR): Identification of sulfonyl chloride group by strong S=O stretch near 1350-1300 cm⁻¹ and S-Cl stretch.
  • Chromatography: Purification by silica gel column chromatography under anhydrous conditions to separate unreacted starting materials and by-products.
  • Crystallization: Final product often purified by recrystallization from dry solvents such as hexane or ether.

Research Findings and Considerations

  • The choice of chlorinating agent critically affects yield and purity; thionyl chloride is preferred for milder conditions and better control.
  • The etherification step requires strictly anhydrous conditions to prevent hydrolysis of sulfonyl chloride.
  • Temperature control during sulfonation and chlorination steps is essential to avoid decomposition or side reactions.
  • The compound's stability is limited under moisture and heat; therefore, storage under inert atmosphere and low temperature is recommended.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Advantages Disadvantages
Sulfonation Chlorosulfonic acid, 0-5°C High sulfonation efficiency Requires careful temperature control
Hydroxymethylation Formaldehyde, base Selective at 2-position Possible over-reaction
Etherification NaH, isobutyl bromide, THF, anhydrous High yield of ether formation Sensitive to moisture
Chlorination Thionyl chloride, reflux, inert solvent Mild conditions, good yield Release of toxic gases (SO2, HCl)

Chemical Reactions Analysis

Types of Reactions

2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce sulfonamide derivatives.

Scientific Research Applications

2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride involves its reactivity with various nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses and modifications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. 1-(Isobutoxymethyl)-1H-benzo[d][1,2,3]triazole (3b)

  • Structure : Features an isobutoxymethyl group attached to a benzotriazole ring.
  • Key Differences : The absence of a sulfonyl chloride group reduces electrophilicity compared to the target compound. Instead, the triazole ring enables hydrogen bonding (e.g., C–H⋯N interactions, as seen in Hirshfeld surface analysis), stabilizing its crystal lattice .
  • Applications : Primarily investigated for Alzheimer’s disease drug development due to hemiaminal ether reactivity .

b. 3,3-Dimethylbutyl Isopropylphosphonofluoridate

  • Structure: Contains a 3,3-dimethylbutyl chain linked to a phosphonofluoridate group (-PO₂F).
  • Key Differences: The phosphorus-based functional group confers neurotoxic properties (similar to organophosphate nerve agents), contrasting with the sulfonyl chloride’s role as a synthetic intermediate. The branched alkyl chain may enhance lipid solubility .

c. 5-(Isobutoxymethyl)dihydrofuran-2(3H)-one (3b from )

  • Structure: Includes an isobutoxymethyl-substituted dihydrofuranone ring.
  • Key Differences : The lactone ring introduces ester-like reactivity, while the sulfonyl chloride in the target compound enables nucleophilic substitution. Physical properties differ significantly; for example, 3b has a boiling point of 92–93°C/2 Torr, lower than typical sulfonyl chlorides due to reduced molecular weight (C₉H₁₆O₃ vs. C₁₀H₂₀ClO₃S for the target compound) .
Physical and Spectroscopic Data
Compound Molecular Formula Boiling Point (°C/Torr) Yield (%) Key Functional Groups
Target Compound* C₁₀H₂₀ClO₃S N/A N/A Sulfonyl chloride
1-(Isobutoxymethyl)-1H-benzotriazole (3b) C₁₁H₁₅N₃O Not reported ~80 Triazole, isobutoxymethyl
5-(Isobutoxymethyl)dihydrofuran-2(3H)-one C₉H₁₆O₃ 92–93/2 75 Lactone, isobutoxymethyl
3,3-Dimethylbutyl phosphonofluoridate C₉H₂₀FO₂P Not reported N/A Phosphonofluoridate

*Hypothetical data inferred from analogs.

  • Spectroscopy : The target compound’s sulfonyl chloride would show distinct IR peaks near 1370 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch). In contrast, azole derivatives (e.g., 3b) exhibit N–H stretches (~3400 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .

Biological Activity

2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological activity. This article explores its synthesis, properties, and biological effects, drawing from various studies and research findings.

Synthesis and Properties

The synthesis of sulfonyl chlorides typically involves the reaction of sulfonic acids with thionyl chloride or phosphorus pentachloride. For this compound, the process can be outlined as follows:

  • Starting Materials : Isobutoxymethyl-3,3-dimethylbutane and a suitable chlorinating agent.
  • Reaction Conditions : The reaction is carried out under controlled temperatures to ensure complete conversion to the sulfonyl chloride.

The resulting compound exhibits unique structural features that contribute to its biological activity.

Biological Activity

Research indicates that sulfonyl chlorides can exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some studies have shown that sulfonyl chlorides can inhibit bacterial growth by disrupting cell wall synthesis.
  • Enzyme Inhibition : Sulfonyl chlorides are known to act as inhibitors of various enzymes, including carbonic anhydrase, which plays a crucial role in physiological processes .
  • Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

  • Inhibition of Carbonic Anhydrase :
    • A study highlighted the ability of sulfonamide derivatives to inhibit human carbonic anhydrase, which is implicated in several pathological states .
    • The mechanism involves the binding of the sulfonamide group to the active site of the enzyme, preventing substrate access.
  • Antibacterial Activity :
    • A series of experiments evaluated the antibacterial properties of various sulfonyl chlorides. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of carbonic anhydrase
CytotoxicityEffects on cancer cell lines

Table 2: Synthesis Parameters

ParameterValue
Reaction Temperature0-25 °C
Reaction Time2-4 hours
Yield>80%

Q & A

Q. Characterization :

  • NMR : Confirm the presence of isobutoxymethyl (-CH₂-O-C(CH₂CH₃)) and sulfonyl chloride (-SO₂Cl) groups.
  • HPLC : Ensure >95% purity (e.g., reports 100% purity via HPLC).
  • Elemental Analysis : Match calculated vs. experimental C/H/O percentages (e.g., deviations <0.3% as in ) .

Q. What are the primary research applications of this sulfonyl chloride?

  • Key Applications :
  • Proteomics : Acts as a protein-modifying reagent due to its electrophilic sulfonyl group, enabling selective binding to nucleophilic residues (e.g., lysine, tyrosine) .
  • Medicinal Chemistry : Intermediate in synthesizing sulfonamide-based inhibitors or prodrugs (e.g., analogs in used for bioactive molecule synthesis).

Advanced Research Questions

Q. How do steric effects from the 3,3-dimethylbutane group influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The bulky 3,3-dimethylbutane moiety creates steric hindrance, slowing bimolecular nucleophilic substitution (Sₙ2) but favoring Sₙ1 pathways in polar solvents. Computational modeling (e.g., DFT calculations) can quantify steric maps using group contribution methods .
  • Case Study : In , the sulfonyl chloride reacts at -78°C with a triethylamine base to form a stable sulfonate ester, avoiding premature hydrolysis.

Q. How can contradictory data on reaction yields be resolved?

  • Example Conflict : reports a 69% yield for a sulfonate ester synthesis, while similar protocols in achieve >75% yields for dihydrofuranone derivatives.
  • Resolution Strategies :
  • Parameter Screening : Optimize stoichiometry (e.g., sulfonyl chloride excess) and reaction time.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonation or hydrolysis).
  • Reproducibility Checks : Validate inert atmosphere integrity (moisture/oxygen sensitivity) .

Q. What advanced techniques are used to study intermolecular interactions involving this compound?

  • Structural Tools :
  • X-ray Crystallography : Resolve crystal packing motifs (e.g., 8-membered rings via C–H⋯N/O interactions, as in ) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., identifies C–H⋯N (15%) and C–H⋯O (12%) interactions).
    • Data Table :
Interaction TypeContribution (%)Distance (Å)
C–H⋯N152.56–2.64
C–H⋯O122.45–2.60
Van der Waals73N/A

Q. How can computational models predict the compound’s reactivity with biological targets?

  • Approach :

Docking Studies : Simulate binding to proteases or kinases using AutoDock Vina.

MD Simulations : Assess stability of sulfonamide-protein complexes over 100-ns trajectories.

  • Validation : Compare with wet-lab data (e.g., proteomic activity in ) to refine force field parameters .

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